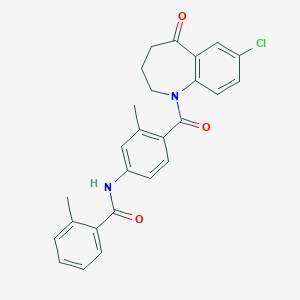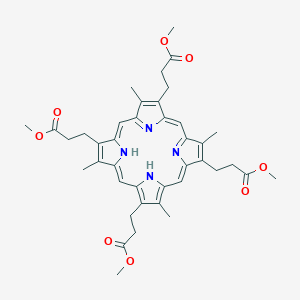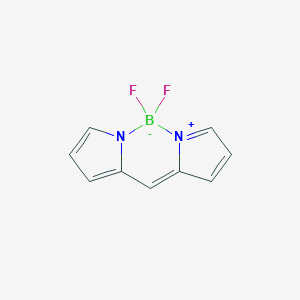
Bodipy
Übersicht
Beschreibung
Boron-dipyrromethene, commonly known as Bodipy, is a chemical compound with the formula C₉H₇BN₂F₂. It consists of a boron difluoride group (BF₂) joined to a dipyrromethene group (C₉H₇N₂). This compound is known for its red crystalline solid form, stability at ambient temperature, and solubility in methanol . This compound dyes are highly valued for their unique photophysical properties, making them versatile in various scientific applications .
Wissenschaftliche Forschungsanwendungen
Bodipy compounds have a wide range of applications in scientific research:
Chemistry: Used as fluorescent probes and sensors due to their strong absorption and emission properties.
Biology: Employed in cellular imaging and as markers for tracking biological processes.
Medicine: Utilized in photodynamic therapy for cancer treatment and as diagnostic tools.
Industry: Applied in dye-sensitized solar cells, organic photovoltaics, and as laser dyes
Wirkmechanismus
Target of Action
BODIPY (Boron-dipyrromethene) is a class of organic dyes that have been extensively used as photosensitizers . The primary targets of this compound are intracellular organelles and tumor markers in tumor cells, which it targets for the purpose of early tumor detection .
Mode of Action
This compound interacts with its targets through a process known as Photodynamic Therapy (PDT). PDT relies on three key elements: light, a photosensitizer (in this case, this compound), and oxygen . Upon light irradiation, this compound generates reactive oxygen species, especially singlet oxygen from oxygen, to damage target diseases . The electronic-rich property possessed by the this compound core makes it useful for chemical modification, especially the electrophilic aromatic substitution with halogens (Br, I), which converts the highly fluorescent or low triplet transition molecule to a potent photosensitizer with efficient intersystem crossing capacity due to spin orbit coupling by the heavy atom effect .
Biochemical Pathways
This compound affects the biochemical pathways involved in the generation of reactive oxygen species. These reactive species then interact with various cellular components, leading to cell damage and death . Furthermore, this compound dyes can be engineered to emit fluorescence, allowing for real-time monitoring of their distribution and therapeutic effects .
Pharmacokinetics
It’s known that this compound dyes have potent photostability and beneficial photophysical characteristics , which may influence their bioavailability and pharmacokinetic properties.
Result of Action
The result of this compound’s action is the damage and death of target cells, such as tumor cells . This is achieved through the generation of reactive oxygen species that cause cellular damage . This compound-based molecules have even emerged as candidates for cancer treatments .
Action Environment
The action of this compound can be influenced by environmental factors such as light and oxygen, which are essential components of its mechanism of action . This compound-based photocages that absorb visible/near-infrared (Vis/NIR) light offer advantages such as deeper tissue penetration and reduced bio-autofluorescence, making them highly suitable for various biomedical applications .
Biochemische Analyse
Biochemical Properties
BODIPY has been utilized in various biochemical reactions due to its exceptional properties, including high molar absorption coefficients, resistance to photochemical and thermal degradation, multiple modification sites, favorable uncaging quantum yields, and highly adjustable spectral properties . This compound-based molecules have emerged as candidates for cancer treatments and disease detection . They have also been employed in areas like photodynamic therapy .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has been used as a probe in applications like imaging and sensing . This compound-based molecules have even emerged as candidates for cancer treatments . In the context of cellular function, this compound influences cell function through its role in photodynamic therapy and fluorescence imaging .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. This compound-derived triplet photosensitizers have been classified based on intersystem crossing (ISC) mechanisms, including the heavy atom effect, exciton coupling, and charge recombination (CR)-induced ISC, using a spin converter and radical enhanced ISC .
Temporal Effects in Laboratory Settings
This compound exhibits excellent stability and resistance to degradation, making it suitable for long-term studies in laboratory settings . Its photostability and resistance to photochemical and thermal degradation contribute to its long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, this compound-based molecules have shown promise in the field of cancer treatment and disease detection
Metabolic Pathways
This compound has been used in the study of lipid metabolism in the brain, which is closely linked to brain energy homeostasis, oxidative stress, and neuroinflammation .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are influenced by its lipophilic character . Its cellular permeability can be predetermined by tuning the number of sulfonates .
Subcellular Localization
This compound has been used as a specific mitochondria-staining agent, indicating its subcellular localization within the mitochondria . Its activity or function could be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bodipy and its derivatives can be synthesized by reacting the corresponding 2,2’-dipyrromethene derivatives with boron trifluoride-diethyl ether complex (BF₃·(C₂H₅)₂O) in the presence of triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . The dipyrromethene precursors are typically obtained from pyrrole derivatives through several methods. One common method involves the condensation of a substituted pyrrole with an aromatic aldehyde in the presence of trifluoroacetic acid, followed by oxidation with a quinone oxidant such as DDQ or p-chloranil .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bodipy compounds undergo various chemical reactions, including:
Substitution: Nucleophilic aromatic substitution (S_NAr) reactions are common, especially with electron-withdrawing groups like fluorine atoms.
Common Reagents and Conditions
Oxidation: Quinone oxidants such as DDQ or p-chloranil.
Reduction: Electrochemical methods or chemical reductants.
Substitution: Amines and thio-carbohydrates for S_NAr reactions.
Major Products
The major products of these reactions include various functionalized this compound derivatives, which can be tailored for specific applications in sensing, imaging, and photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Bodipy compounds are often compared with other fluorescent dyes such as rhodamine, pyrene, and cyanine . Unlike these dyes, this compound compounds offer superior photostability, high fluorescence quantum yields, and ease of functionalization . Similar compounds include:
Rhodamine: Known for its bright fluorescence but less photostable than this compound.
Pyrene: Exhibits strong fluorescence but has limited solubility in aqueous media.
Cyanine: Offers tunable absorption and emission properties but is prone to photobleaching.
This compound’s unique combination of stability, fluorescence efficiency, and versatility makes it a preferred choice for many applications in scientific research and industry .
Eigenschaften
IUPAC Name |
2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF2N2/c11-10(12)13-5-1-3-8(13)7-9-4-2-6-14(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHHEAYOTAJBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of a BODIPY dye, and what are its key spectroscopic characteristics?
A1: this compound dyes consist of a dipyrrin core complexed with a boron difluoride (BF2) unit. [] They exhibit strong absorption in the visible region, narrow emission bands with high fluorescence quantum yields, good photostability, and often small Stokes shifts. []
Q2: How does the molecular formula and weight of a this compound dye relate to its spectroscopic properties?
A2: Specific substitutions on the dipyrrin core and modifications to the BF2 unit can significantly alter the molecular formula and weight of this compound dyes, leading to tailored spectroscopic properties. For instance, incorporating heavy atoms like iodine can redshift absorption and emission spectra. [, ]
Q3: Can you elaborate on the effect of substituents on the absorption and emission properties of this compound dyes?
A3: Absolutely! Studies show that electron-donating groups tend to redshift the spectra, while electron-withdrawing groups generally cause a blueshift. [, ] For example, introducing a dimethylaminostyryl group at the meso-position redshifts the absorption and emission spectra, as demonstrated in the synthesis of dimethylaminostyryl this compound-perylene tetracarboxylic derivative dyads. []
Q4: What is the significance of a large Stokes shift in BODIPYs for bioimaging applications?
A4: A large Stokes shift minimizes the overlap between the excitation and emission spectra, reducing self-quenching and background interference. This is particularly beneficial for bioimaging applications, where high signal-to-noise ratios are crucial. [, ]
Q5: How are this compound dyes employed in studying lipid dynamics?
A5: this compound-labeled lipids, like phosphatidylethanolamines, serve as fluorescent probes to track lipid movement and interactions within biological membranes. Their distribution in lipid bilayers provides insights into membrane curvature and fluidity. [, ]
Q6: Can this compound dyes be used to study intracellular processes other than lipid dynamics?
A6: Yes, by conjugating this compound dyes to molecules like brefeldin A (BFA), researchers can selectively stain organelles like the endoplasmic reticulum (ER) and Golgi complex in living cells. This facilitates the visualization and study of intracellular trafficking pathways. []
Q7: How do researchers achieve near-infrared (NIR) emission in this compound dyes, and what are the advantages of NIR probes for in vivo imaging?
A7: NIR emission can be achieved by extending the π-conjugation system of the this compound core, often through the incorporation of donor groups or annulation reactions. [, , ] NIR probes offer advantages for in vivo imaging due to deeper tissue penetration and reduced background autofluorescence. [, ]
Q8: How are this compound dyes being explored for photodynamic therapy (PDT)?
A8: this compound dyes can function as photosensitizers in PDT, generating singlet oxygen upon light irradiation, which leads to the destruction of targeted cells. Research is ongoing to enhance their singlet oxygen generation efficiency, for example, by introducing heavy atoms or creating twisted this compound derivatives. [, , , ]
Q9: Can you provide an example of how the structure of a this compound dye influences its application in PDT?
A9: In one study, a twisted this compound derivative with a long-lived triplet state displayed efficient singlet oxygen generation even under hypoxic conditions, making it a promising candidate for PDT. []
Q10: How does computational chemistry contribute to the understanding and development of this compound dyes?
A10: Density functional theory (DFT) calculations are valuable for predicting and rationalizing the spectroscopic properties of this compound derivatives. They provide insights into electronic structures, energy levels, and the impact of structural modifications. [, , , , , ]
Q11: What are the future prospects for this compound dyes in materials science and biomedical applications?
A11: BODIPYs hold significant promise for developing advanced materials like light-harvesting antennae, organic solar cells, and fluorescent sensors. In the biomedical realm, their potential extends to targeted drug delivery, bioimaging, and photodynamic therapy. [, , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

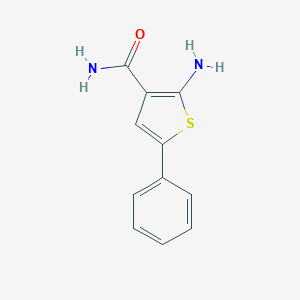

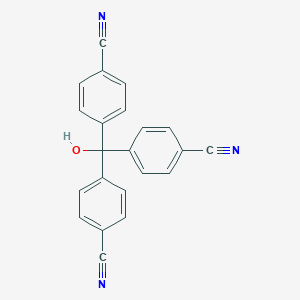
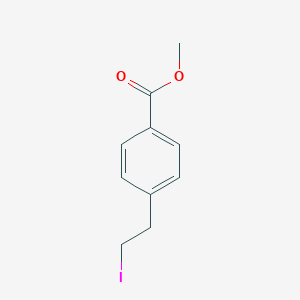
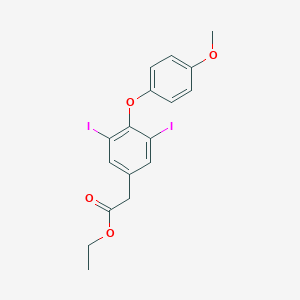
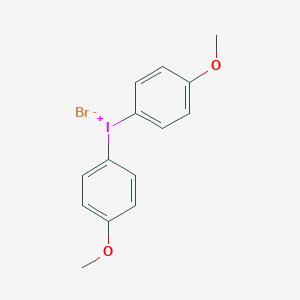

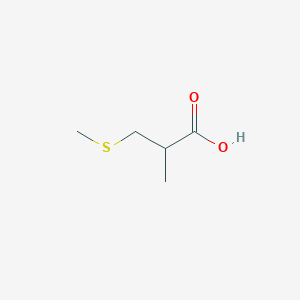
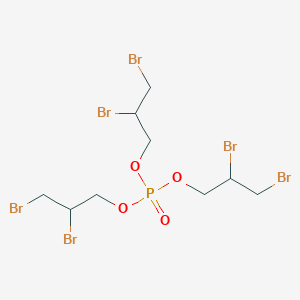
![Diethyl-[2-(3-nitrophenoxy)ethyl]amine](/img/structure/B41177.png)
